molecular formula C15H17F2NO3 B7627751 2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid

2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid

Cat. No.: B7627751
M. Wt: 297.30 g/mol
InChI Key: YWIZIBNKLZKKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid, also known as Difluoromethylornithine (DFMO), is an inhibitor of ornithine decarboxylase (ODC), an enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and neurodegeneration. DFMO has been extensively studied for its potential therapeutic applications in these diseases.

Mechanism of Action

DFMO inhibits ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their dysregulation has been linked to various diseases. By reducing polyamine levels, DFMO inhibits cell proliferation and induces apoptosis in cancer cells. DFMO has also been shown to have anti-inflammatory and neuroprotective effects, which may be mediated by its effects on polyamine levels.
Biochemical and Physiological Effects
DFMO has been shown to reduce polyamine levels in various tissues, including the brain, liver, and prostate. DFMO has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, DFMO has anti-inflammatory and neuroprotective effects, which may be mediated by its effects on polyamine levels. DFMO has been well-tolerated in clinical trials, with mild side effects such as gastrointestinal disturbances and reversible hearing loss.

Advantages and Limitations for Lab Experiments

DFMO has several advantages for lab experiments. It is a well-characterized inhibitor of ODC, and its effects on polyamine levels can be easily measured. DFMO has been used in various cell lines and animal models, and its effects on tumor growth and inflammation have been well-documented. However, DFMO has some limitations for lab experiments. Its effects on polyamine levels can be complex and tissue-specific, and its long-term effects on cell proliferation and differentiation are not well-understood. In addition, DFMO may have off-target effects that need to be carefully controlled for in experiments.

Future Directions

DFMO has shown promise as a therapeutic agent for various diseases, and there are several future directions for research. In cancer, DFMO may be used in combination with other chemotherapeutic agents to enhance its effects on tumor growth. DFMO may also be used as a chemopreventive agent in high-risk populations. In inflammation, DFMO may be used to target specific pathways involved in disease progression. In neurodegeneration, DFMO may be used to prevent the dysregulation of polyamines that contribute to disease progression. Further research is needed to fully understand the effects of DFMO on polyamine metabolism and its potential therapeutic applications in various diseases.

Synthesis Methods

DFMO can be synthesized by reacting 2-phenylglycine with 4,4-difluorocyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with phosgene to form the final product. The synthesis method has been optimized to improve the yield and purity of DFMO.

Scientific Research Applications

DFMO has been studied for its potential therapeutic applications in various diseases. In cancer, DFMO has been shown to inhibit tumor growth by reducing polyamine levels, which are essential for cell proliferation. DFMO has been used in clinical trials for the treatment of neuroblastoma, colorectal cancer, and prostate cancer. Inflammation has also been linked to polyamine dysregulation, and DFMO has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma. DFMO has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-[(4,4-difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c16-15(17)8-6-11(7-9-15)13(19)18-12(14(20)21)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIZIBNKLZKKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NC(C2=CC=CC=C2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.